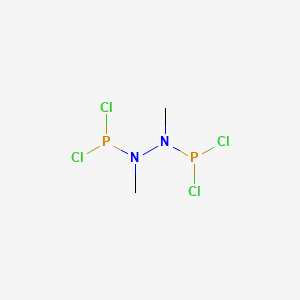
4-(2-Aminoethoxy)aniline
Übersicht
Beschreibung
4-(2-Aminoethoxy)aniline , also known by its IUPAC name 4-(2-aminoethoxy)aniline hydrochloride , is a chemical compound with the molecular formula C₈H₁₃ClN₂O . It falls within the class of aromatic amines and exhibits interesting properties due to its structural features.
Synthesis Analysis
The synthesis of 4-(2-Aminoethoxy)aniline involves the reaction of aniline (a primary aromatic amine) with 2-chloroethanol . The nucleophilic substitution of the chlorine atom in 2-chloroethanol by the amino group of aniline leads to the formation of the desired product. The hydrochloride salt form is commonly encountered in practical applications.
Molecular Structure Analysis
The molecular structure of 4-(2-Aminoethoxy)aniline consists of an aniline ring (a benzene ring with an amino group) connected to a 2-ethoxy group . The ethoxy group (C₂H₅O) is attached to the amino nitrogen, resulting in a compound with the following structure:
H
|
N
/ \
C OCH₂CH₃
\ /
C
|
H
Chemical Reactions Analysis
- Acetylation : The amino group can be acetylated using acetic anhydride or acetyl chloride to form the corresponding N-acetyl derivative.
- Substitution Reactions : The amino group can undergo various substitution reactions, such as halogenation or nitration.
- Oxidation : Oxidation of the aniline ring can lead to the formation of quinone derivatives.
Physical And Chemical Properties Analysis
- Melting Point : The hydrochloride salt typically melts around 180°C .
- Solubility : It is soluble in water due to the hydrochloride salt form.
- Color : The compound appears as a white to off-white crystalline powder .
Safety And Hazards
- Toxicity : As with most aromatic amines, 4-(2-Aminoethoxy)aniline should be handled with care. It may cause skin and eye irritation.
- Health Risks : Prolonged exposure or inhalation may lead to adverse health effects.
- Safety Measures : Proper protective equipment (gloves, goggles) and ventilation are essential when working with this compound.
Zukünftige Richtungen
Research on 4-(2-Aminoethoxy)aniline could explore its applications in organic synthesis, material science, and medicinal chemistry. Investigating its potential as a building block for novel compounds or as a ligand in coordination chemistry would be worthwhile.
Please note that this analysis is based on available information, and further studies may provide additional insights into the compound’s properties and applications12.
Eigenschaften
IUPAC Name |
4-(2-aminoethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMVWJHOWDSYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398968 | |
| Record name | 4-(2-Amino-ethoxy)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethoxy)aniline | |
CAS RN |
72210-18-5 | |
| Record name | 4-(2-Amino-ethoxy)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598589.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1598590.png)



![2-[[1-[6-Amino-2-[[2-[[2-(4-aminophenyl)acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1598597.png)







